3-Thiocanone semicarbazone
Description
3-Thiocanone semicarbazone is a thiosemicarbazone derivative synthesized via the condensation of 3-thiocanone (a ketone containing a sulfur atom) with semicarbazide. Thiosemicarbazones are structurally analogous to semicarbazones but feature a sulfur atom replacing the oxygen in the semicarbazide moiety (-NH-C(=S)-NH2 vs. -NH-C(=O)-NH2) . This substitution significantly alters their electronic, chelating, and pharmacological properties. Thiosemicarbazones, including this compound, exhibit diverse biological activities, such as anticancer, antimicrobial, and anticonvulsant effects, and serve as versatile ligands for transition metal complexes .
Properties
Molecular Formula |
C8H15N3OS |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
[(Z)-thiocan-3-ylideneamino]urea |
InChI |
InChI=1S/C8H15N3OS/c9-8(12)11-10-7-4-2-1-3-5-13-6-7/h1-6H2,(H3,9,11,12)/b10-7- |
InChI Key |
DCDCQGVZOFVVHW-YFHOEESVSA-N |
SMILES |
C1CCC(=NNC(=O)N)CSCC1 |
Isomeric SMILES |
C1CC/C(=N/NC(=O)N)/CSCC1 |
Canonical SMILES |
C1CCC(=NNC(=O)N)CSCC1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
3-Thiocanone semicarbazone undergoes oxidation to form sulfoxide and sulfone derivatives. These transformations enhance its reactivity in cycloadditions and coordination chemistry .
Oxidation Pathways:
| Reagent | Product | Application |
|---|---|---|
| HO (30%) | This compound sulfoxide | Intermediate for Diels-Alder reactions |
| mCPBA | This compound sulfone | Stabilized electrophilic reagents |
Mechanistic Insight:
The sulfur atom in the thiocarbonyl group is selectively oxidized, retaining the semicarbazone backbone. Sulfoxides show moderate stability, while sulfones are highly stable and less reactive .
Cycloaddition Reactions
The thiocarbonyl group participates in [4+2] Diels-Alder and 1,3-dipolar cycloadditions due to its electron-deficient nature .
(a) Diels-Alder Reaction
Reacts with conjugated dienes (e.g., cyclopentadiene) to form bicyclic sulfones or sulfoxides.
Example:
Conditions:
(b) 1,3-Dipolar Cycloaddition
Reacts with azides or nitrile oxides to form thiadiazoline or isoxazoline derivatives.
Example:
Key Feature:
Adducts exhibit planar chirality, enabling applications in asymmetric synthesis .
Heterocyclization Reactions
This compound serves as a precursor for sulfur- and nitrogen-containing heterocycles.
(a) Thiazole Formation
Reaction with α-haloketones (e.g., phenacyl bromide) yields thiazole derivatives via intramolecular cyclization .
Reaction Scheme:
Mechanism:
-
Nucleophilic substitution at the α-carbon.
-
Elimination of HO and cyclization to form the thiazole ring .
(b) Spirocyclic Derivatives
Under acidic conditions, the compound forms spiro-thiazolidinones, which are bioactive scaffolds .
Example:
Key Application:
Antimicrobial and anticancer drug candidates .
Coordination Chemistry
The semicarbazone moiety acts as a tridentate ligand, forming complexes with transition metals (e.g., Cu(II), Ni(II)) .
Complexation Reaction:
Properties:
-
Geometry: Square planar (Cu) or octahedral (Ni).
-
Applications: Catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Deprotection and Functionalization
The semicarbazone group can be cleaved under mild conditions to regenerate the parent thiocanone .
Deprotection Method:
Advantages:
Comparison with Similar Compounds
Structural and Electronic Comparison with Analogues
Thiosemicarbazones and semicarbazones differ primarily in their functional groups, which influence their chemical behavior and applications.
Table 1: Structural and Electronic Properties of Semicarbazones vs. Thiosemicarbazones
The sulfur atom in thiosemicarbazones enhances metal-binding affinity, making them superior ligands for bioinorganic applications . For example, vanadium(V) complexes with thiosemicarbazone ligands exhibit distinct coordination modes compared to semicarbazones, influencing their redox behavior and biological interactions .
Pharmacological Activity Comparison
Thiosemicarbazones and semicarbazones display divergent pharmacological profiles due to structural variations.
Table 2: Bioactivity Comparison of Semicarbazones and Thiosemicarbazones
Semicarbazones, such as isatin-3-semicarbazone derivatives, demonstrate superior cytotoxicity against cancer cells compared to thiosemicarbazones, attributed to their optimized hydrogen-bonding and steric profiles . Conversely, thiosemicarbazones often show enhanced antimicrobial activity due to sulfur’s role in disrupting microbial enzymes .
Table 3: Electrical Conductivity of Representative Compounds
Semicarbazones like compound 1 exhibit conductivity comparable to organic semiconductors, making them promising for thin-film transistors. The lower conductivity of thiosemicarbazones like compound 2 highlights the trade-off between electronic properties and structural modifications .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-thiocanone semicarbazone and its metal complexes?
- Methodology : Condensation reactions between ketones/aldehydes and semicarbazide hydrochloride under reflux in ethanol/water mixtures are commonly employed. For metal complexes, stoichiometric reactions with transition metal salts (e.g., CuCl₂, Fe(NO₃)₃) in methanol/water under controlled pH (adjusted with NaOH or NH₃) yield stable complexes. Purification involves recrystallization or column chromatography .
- Key Parameters : Reaction time (6–12 hrs), temperature (60–80°C), and molar ratios (1:1 ligand-to-metal) are critical for reproducibility.
Q. How are semicarbazone derivatives characterized structurally and spectroscopically?
- Analytical Techniques :
- Single-crystal X-ray diffraction determines coordination geometry and noncovalent interactions (e.g., hydrogen bonding, π-stacking) .
- Spectroscopy : FT-IR confirms ligand coordination via shifts in C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches. NMR (¹H/¹³C) identifies tautomeric forms and substituent effects .
- Magnetic susceptibility and EPR assess metal oxidation states and spin states in complexes .
Q. What biological activities have been reported for semicarbazone derivatives?
- Antifungal Activity : Derivatives with electron-withdrawing substituents (e.g., nitro, chloro) show MIC values as low as 0.156 μmol/mL against Candida albicans via disruption of fungal membrane integrity .
- Antitrypanosomal Activity : Thiosemicarbazones inhibit cruzain, a cysteine protease in Trypanosoma cruzi, with IC₅₀ values in the nanomolar range. Kinetic studies reveal time-dependent inhibition .
Advanced Research Questions
Q. How do structural modifications of the semicarbazone pharmacophore influence bioactivity and selectivity?
- SAR Insights :
- Substituent Effects : Introducing -CH₂ spacers between aromatic rings and the semicarbazone core enhances anticonvulsant activity (e.g., lead compounds 4E and 4H in MES models) by improving blood-brain barrier penetration .
- Metal Coordination : Cu(II) and Fe(III) complexes exhibit enhanced anticancer activity due to redox cycling and ROS generation, whereas Zn(II) complexes show lower cytotoxicity .
Q. What are the challenges in studying solution chemistry and stability of semicarbazone-metal complexes?
- Solution Behavior : pH-dependent speciation (e.g., [Cu(L)H₋₁]⁺ vs. [Cu(L)]²⁺) affects reactivity. Stability constants (log β) determined via potentiometry reveal dominant species under physiological conditions .
- Lipophilicity : LogP values correlate with cellular uptake; hydrophilic derivatives (e.g., –OH substituents) show reduced membrane permeability but higher solubility .
Q. How do noncovalent interactions in semicarbazone crystal structures impact material properties?
- Packing Analysis : Hirshfeld surface plots quantify intermolecular interactions (e.g., O···H, N···H). Strong hydrogen bonds (2.5–3.0 Å) enhance thermal stability, while π-stacking (3.5–4.0 Å) influences semiconducting behavior in thiosemicarbazone-based materials .
Q. What advanced catalytic applications exist for semicarbazone-metal complexes?
- Cross-Coupling Reactions : Heterodinuclear Pd–Ru complexes catalyze Suzuki and Heck reactions with aryl chlorides (TOF up to 10³ h⁻¹). The Ru center facilitates oxidative addition, while Pd mediates transmetallation .
- Mechanistic Insights : Cyclic voltammetry identifies ligand-centered redox processes (e.g., irreversible oxidation at 0.86–0.93 V vs. SCE), critical for catalytic turnover .
Q. How do semicarbazones inhibit parasitic enzymes, and what are the limitations?
- Enzyme Inhibition : Cruzain inhibition involves covalent binding to the active-site cysteine (Cys25) via the thiosemicarbazone moiety. Structural analogs with bulky aryl groups (e.g., 3'-bromopropiophenone) show improved potency but face metabolic instability .
- Resistance Mechanisms : Mutations in the enzyme’s substrate-binding pocket reduce inhibitor affinity, necessitating iterative SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
